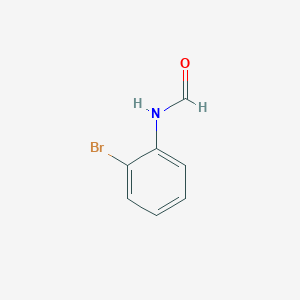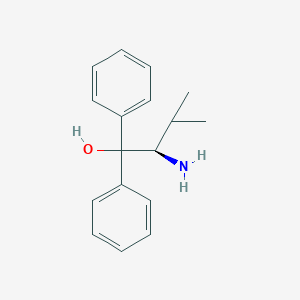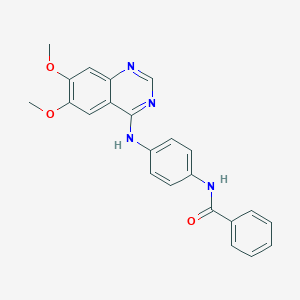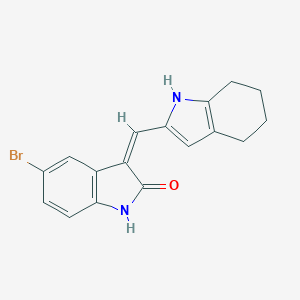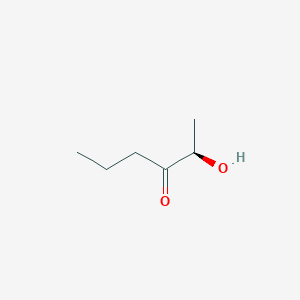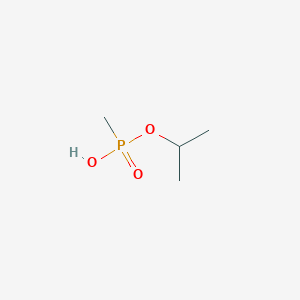![molecular formula C8H14O2S B160910 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) CAS No. 133966-44-6](/img/structure/B160910.png)
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as 2-Methyl-2,3-dihydro-1,3-dioxole-4-carboxylic acid isopropylidene hydrazide, this compound is a bicyclic heterocycle that contains both oxygen and sulfur atoms in its structure. In
作用機序
The mechanism of action of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) is based on its ability to inhibit the activity of certain enzymes involved in lipid biosynthesis. Specifically, the compound is believed to act as a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a key role in the biosynthesis of cholesterol. By inhibiting this enzyme, 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) can reduce the production of cholesterol and other lipids in the body.
生化学的および生理学的効果
The biochemical and physiological effects of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) are complex and varied, depending on the specific application and dosage used. Some studies have suggested that the compound may have anti-inflammatory and antioxidant properties, while others have focused on its potential as a therapeutic agent for the treatment of hyperlipidemia and related disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potent inhibitory activity against HMG-CoA reductase. This makes it a valuable tool for researchers studying the biosynthesis of cholesterol and other lipids, as well as for those investigating the potential therapeutic applications of this compound. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are several possible future directions for research on 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI). One area of interest is the development of more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers in a variety of fields. Additionally, further investigations into the biochemical and physiological effects of this compound could help to identify new therapeutic applications and potential side effects. Finally, there is a need for more research on the potential use of this compound in combination with other drugs or therapies, to determine whether it could enhance their efficacy or reduce their side effects.
合成法
The synthesis of 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 1,3-dioxolane, which is then reacted with sulfur and iodine to form the intermediate compound, 1,3-dithiolane. This intermediate is then reacted with methyl isopropylidene hydrazine to yield the final product, 6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI).
科学的研究の応用
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is the compound's ability to act as a potent inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol and other lipids. This has led to investigations into the potential use of this compound as a therapeutic agent for the treatment of hyperlipidemia and other related disorders.
特性
CAS番号 |
133966-44-6 |
|---|---|
製品名 |
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) |
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC名 |
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11-7(8,3)9-10-8/h6H,4-5H2,1-3H3 |
InChIキー |
OGSMMPDYEPKFRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCSC1(OO2)C |
正規SMILES |
CC(C)C12CCSC1(OO2)C |
同義語 |
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



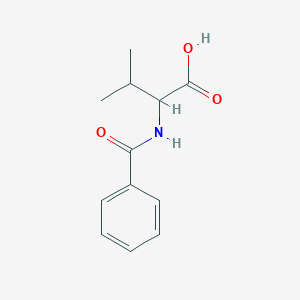
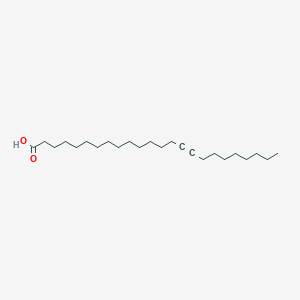
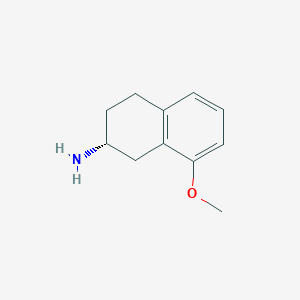

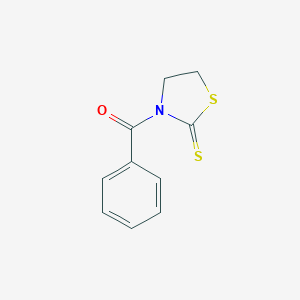
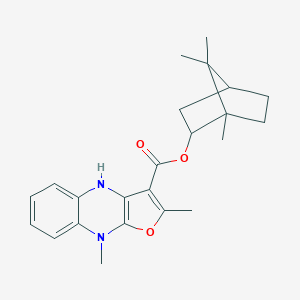
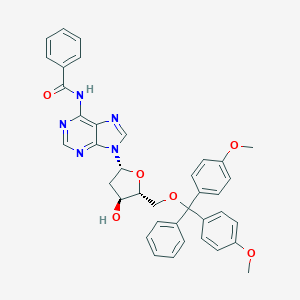
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
